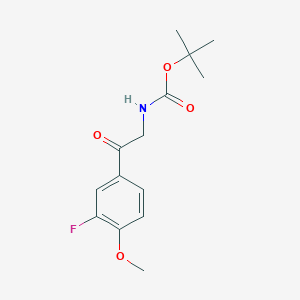

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate

Description

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate is a carbamate-protected intermediate widely utilized in medicinal chemistry and drug synthesis. Its structure comprises a tert-butyl carbamate group linked to a 2-oxoethyl chain, which is further substituted with a 3-fluoro-4-methoxyphenyl aromatic ring. This compound is notable for its role in facilitating selective reactions, such as amine protection during multi-step syntheses, and its presence in pathways targeting bioactive molecules, including kinase inhibitors and antimalarials .

Properties

IUPAC Name |

tert-butyl N-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(18)16-8-11(17)9-5-6-12(19-4)10(15)7-9/h5-7H,8H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYVDCJIUQBNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 2-Aminoethanol Derivatives

A common precursor is 2-aminoethanol, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium hydroxide. For example:

This intermediate, tert-butyl (2-hydroxyethyl)carbamate, serves as a substrate for oxidation to the ketone.

Oxidation of Alcohols to Ketones

The conversion of secondary alcohols to ketones is critical for forming the 2-oxoethyl moiety. Source details oxidation protocols using manganese(IV) oxide (MnO₂) or pyridinium chlorochromate (PCC), yielding efficiencies of 70–87%.

MnO₂-Mediated Oxidation

MnO₂ in chloroform or dichloromethane (DCM) effectively oxidizes alcohols to ketones. For instance:

Conditions :

PCC-Based Oxidation

PCC with sodium acetate in DCM offers a milder alternative:

Conditions :

Table 1: Comparative Oxidation Results

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| MnO₂ | Chloroform | 20°C | 15h | 87% |

| MnO₂ | DCM | 20°C | 16h | 80% |

| PCC | DCM | 25°C | 1h | 70% |

Introduction of the 3-Fluoro-4-Methoxyphenyl Group

The aryl moiety is introduced via coupling or substitution reactions. While direct methods are sparsely documented, analogous Suzuki coupling strategies from source suggest feasibility.

Suzuki-Miyaura Coupling

A boronic acid derivative of 3-fluoro-4-methoxyphenyl could react with a halogenated Boc-protected intermediate. For example:

Conditions :

Friedel-Crafts Acylation

Activation of the 4-methoxy group enables electrophilic substitution:

Challenges : Competing deactivation by the 3-fluoro substituent may necessitate elevated temperatures or prolonged reaction times.

Two primary routes emerge, differing in the sequence of oxidation and aryl group introduction.

Route A: Oxidation Followed by Coupling

Route B: Coupling Followed by Oxidation

Table 2: Route Comparison

| Route | Steps | Advantages | Challenges |

|---|---|---|---|

| A | Protection → Oxidation → Coupling | Early oxidation simplifies later steps | Coupling efficiency with ketones |

| B | Protection → Coupling → Oxidation | Aryl group introduced early | Oxidation post-coupling may require harsh conditions |

Purification and Characterization

Post-synthesis, column chromatography (silica gel, chloroform/ethyl acetate) isolates the product. LC-MS and NMR confirm structure and purity, as evidenced by source:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. The presence of the fluorine atom enhances lipophilicity, which can improve the bioavailability of drug candidates derived from this compound. -

Anticancer Activity :

Preliminary studies suggest that derivatives of carbamate compounds exhibit anticancer properties. Research indicates that modifications to the phenyl ring can lead to enhanced activity against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression . -

Antimicrobial Properties :

Some studies have indicated that carbamate derivatives possess antimicrobial activity. The unique structure of this compound may contribute to its effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

Chemical Synthesis

-

Synthetic Pathways :

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Common methods include:- N-carbamoylation : The introduction of the carbamate group through reaction with isocyanates.

- Substitution Reactions : Utilizing nucleophilic substitution to attach the tert-butyl group and modify the phenolic structure.

-

Reactivity :

The compound's reactivity profile allows it to participate in various chemical reactions, including acylation and alkylation, making it versatile for synthesizing more complex molecules used in medicinal chemistry .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that similar carbamate derivatives inhibited cell proliferation in breast cancer models. |

| Study B | Antimicrobial Effects | Found that modifications on the phenyl ring led to increased activity against Gram-positive bacteria. |

| Study C | Drug Development | Highlighted the importance of fluorinated compounds in enhancing pharmacokinetic properties of drug candidates. |

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Impact

- Electron-Withdrawing Groups : The 3-fluoro and 4-methoxy groups in the target compound enhance the electrophilicity of the carbonyl group, facilitating nucleophilic substitutions. In contrast, bromo or methyl substituents (e.g., in antimalarial intermediates) increase steric bulk, affecting reaction rates .

- Heterocyclic Systems : Compounds with imidazopyrazine or benzotriazole rings (e.g., and ) exhibit distinct electronic profiles, influencing their binding to biological targets like enzymes or receptors.

Physicochemical Properties

- Solubility : The methoxyphenyl group in the target compound enhances hydrophilicity compared to tert-butyl (2-(naphthalen-2-yl)ethyl)carbamate (), which is more lipophilic due to its aromatic system.

- Stability : Carbamates with electron-donating groups (e.g., methoxy) exhibit greater hydrolytic stability than those with electron-withdrawing substituents (e.g., nitro), as observed in tert-butyl 3-nitrobenzoate () .

Biological Activity

Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H16FNO3

- Molecular Weight : 253.27 g/mol

- CAS Number : 44203148

This structure reveals a carbamate functional group, which is known for its versatility in biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-methoxyphenol with tert-butyl chloroformate in the presence of a base. This method allows for the formation of the carbamate linkage, which is crucial for its biological activity.

In Vitro Studies

Several studies have investigated the biological activity of this compound, particularly its inhibitory effects on various enzymes and potential therapeutic applications:

- Protease Inhibition : A study evaluated the compound's ability to inhibit SARS-CoV 3CL protease, an important target in coronavirus research. The inhibition constant () was determined to be in the micromolar range, indicating moderate potency against this enzyme .

- Anticancer Activity : Research has shown that compounds with similar structural motifs exhibit anticancer properties by modulating protein kinase activities involved in cell proliferation. Although specific data on this compound is limited, related compounds have demonstrated significant effects against various cancer cell lines .

- Neuroprotective Effects : Preliminary studies suggest that carbamate derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's .

Case Studies

A review of literature reveals several case studies where similar compounds have been tested:

- Case Study 1 : A series of carbamate derivatives were synthesized and evaluated for their inhibitory activity against various proteases. The results indicated that modifications to the phenyl ring significantly affected their potency, suggesting that this compound could be optimized further for enhanced activity .

- Case Study 2 : In a study focusing on neurodegenerative diseases, researchers found that certain carbamate compounds exhibited significant inhibition of acetylcholinesterase, leading to improved cognitive function in animal models .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

| Compound Name | Target Enzyme | (µM) | Biological Activity |

|---|---|---|---|

| This compound | SARS-CoV 3CL protease | 5.9 | Moderate inhibition |

| Related Carbamate A | Acetylcholinesterase | 1.5 | Neuroprotective |

| Related Carbamate B | Protein Kinase X | 0.0041 | High potency |

Q & A

Q. What synthetic methodologies are recommended for preparing Tert-butyl (2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)carbamate?

A multi-step synthesis is typically employed. Key steps include:

- Oxidation : Use of dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize hydroxyl intermediates to ketones, as demonstrated in the synthesis of tert-butyl (4-oxocyclohexyl)carbamate .

- Carbamate formation : Reaction of the oxidized intermediate with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions.

- Purification : Column chromatography or recrystallization to isolate the final product. Ensure stoichiometric control and inert atmosphere to minimize side reactions .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Temperature : Store at room temperature (20–25°C) in tightly sealed containers to prevent moisture absorption .

- Light sensitivity : Protect from direct sunlight to avoid photodegradation.

- Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may hydrolyze the carbamate group .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR : H and C NMR to confirm the presence of the Boc group, fluorine, and methoxy substituents.

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (CHFNO, theoretical ~283.3 g/mol).

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm) and carbamate N-H bonds (~3300 cm) .

- X-ray crystallography : For definitive solid-state structure determination, though suitable crystals may require slow evaporation from non-polar solvents .

Q. How can researchers assess the purity of this compound?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.

- Melting point analysis : Compare observed values with literature data (if available). Note: Many carbamate derivatives lack reported melting points, necessitating empirical determination .

- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Q. What safety precautions are necessary during handling?

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale syntheses of this compound?

- Temperature control : Maintain precise reaction temperatures (±2°C) to avoid side reactions (e.g., Boc deprotection).

- Catalysis : Explore Lewis acids (e.g., ZnCl) to accelerate carbamate formation.

- Workup optimization : Use liquid-liquid extraction with ethyl acetate/water to improve recovery .

- Scale-up challenges : Monitor exothermic reactions and adjust stirring rates to ensure homogeneity .

Q. What strategies resolve discrepancies in reported biological activities of structurally analogous carbamates?

- Comparative assays : Test compounds under identical conditions (e.g., cell lines, concentrations) to isolate structural effects.

- Computational modeling : Perform docking studies to correlate substituent effects (e.g., fluorine position) with target binding affinity.

- Meta-analysis : Evaluate literature data for methodological consistency (e.g., solvent polarity, assay endpoints) .

Q. How do steric and electronic effects influence the reactivity of the carbamate group in this compound?

- Steric hindrance : The tert-butyl group protects the carbamate from nucleophilic attack, enhancing stability.

- Electronic effects : The electron-withdrawing fluorine and methoxy groups may polarize the carbonyl, increasing electrophilicity.

- Experimental validation : Compare hydrolysis rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions .

Q. What analytical approaches address contradictory stability data under varying pH conditions?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C and monitor degradation via HPLC.

- Kinetic analysis : Calculate rate constants (k) for hydrolysis to identify pH-dependent instability thresholds.

- Structural analogs : Compare with tert-butyl (4-chlorophenethyl)carbamate, which shows stability in neutral conditions but degrades in strong acids .

Q. How can biocatalytic methods improve the enantiomeric purity of chiral intermediates in its synthesis?

- Enzyme screening : Use lipases or esterases to selectively hydrolyze undesired enantiomers.

- Case study : Troiani et al. (2011) achieved chemoselective biocatalysis for a statin intermediate using tert-butyl carbamate derivatives, achieving >99% enantiomeric excess (ee) .

- Process integration : Combine enzymatic resolution with traditional synthesis to reduce waste and improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.